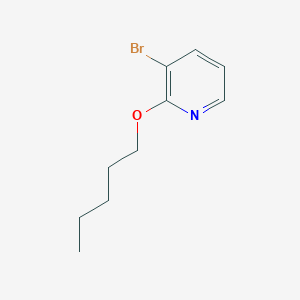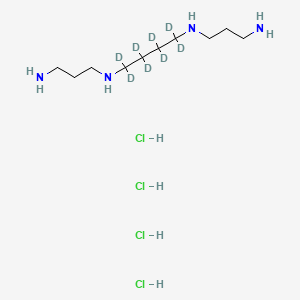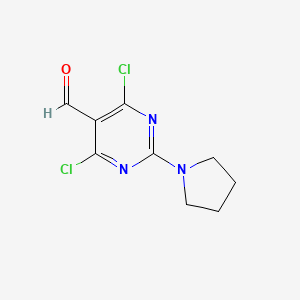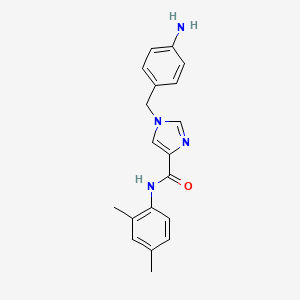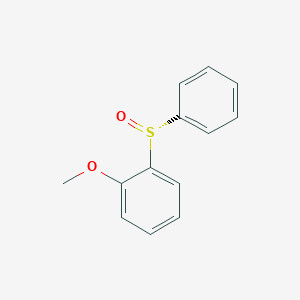
(R)-O-Anisyl phenyl sulfoxide
Vue d'ensemble
Description
“®-O-Anisyl phenyl sulfoxide” is a type of sulfoxide, a group of compounds that contain a sulfur atom bonded to two oxygen atoms . Sulfoxides are important in organic synthesis and are found in biologically active molecules, including commercialized medicines . They are typically low-melting white solids .
Synthesis Analysis
Sulfoxides, including “®-O-Anisyl phenyl sulfoxide”, can be synthesized through the oxidation of thioethers . This process has been developed over the past decades and includes methods such as hydrogen peroxide oxidation, metal complexes-catalyzed oxidation, organocatalytic oxidation, and photooxidation . A recent development in this field is the visible light sensitizer-catalyzed aerobic oxidation of thioethers, which has been shown to produce sulfoxides in good to excellent yields .Molecular Structure Analysis
Sulfoxides have a tetrahedral sulfur atom and a basic nitrogen atom able to coordinate metal ions and form salts . The stereogenicity of the sulfur center provides configurationally stable and hence optically active sulfoxide stereoisomers .Chemical Reactions Analysis
The photocatalytic deoxygenation of sulfoxides to generate sulfides has been reported . Mechanistic studies indicate that a radical chain mechanism operates, which proceeds via a phosphoranyl radical generated from a radical/polar crossover process .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfoxides can vary widely. For example, the log P of compounds can range from -0.54 to 4.64, and the Polar Surface Area (PSA) can range from 20.23 to 315.21 .Applications De Recherche Scientifique
1. Chemical Reactions and Rearrangements
(R)-O-Anisyl phenyl sulfoxide is involved in various chemical reactions, including the Pummerer rearrangement. This rearrangement involves alkyl phenyl sulfoxides like (R)-O-Anisyl phenyl sulfoxide reacting with acetic anhydride, leading to intermolecular acetoxyl migration (Itoh, Numata, Yoshimura, & Ōae, 1983).
2. Catalysis and Synthesis
(R)-O-Anisyl phenyl sulfoxide plays a role in catalytic processes. For instance, in Rhodium(III)-catalyzed ortho-alkenylation, phenyl sulfoxides are used efficiently for C-H bond cleavage to produce o-alkenylphenyl sulfoxides. These products can undergo further reactions like interrupted Pummerer cyclization (Nobushige, Hirano, Satoh, & Miura, 2014).
3. Molecular Inclusion and Recognition
(R)-O-Anisyl phenyl sulfoxide can be involved in molecular recognition processes. Crystalline dipeptides like (R)-phenylglycyl-(R)-phenylglycine can include methyl phenyl sulfoxides with high enantioselectivity, demonstrating the potential for selective molecular inclusion and recognition processes (Akazome, Ueno, Ooiso, & Ogura, 2000).
4. Stereochemistry and Enantioselectivity
The study of (R)-O-Anisyl phenyl sulfoxide contributes to understanding stereochemistry. Enantioselective inclusion by dipeptides and the structural determination of these inclusions provide insights into chiral recognition and stereochemistry of sulfoxides (Akazome et al., 1997).
5. Biotransformation and Biocatalysis
In biocatalysis, (R)-O-Anisyl phenyl sulfoxide can be transformed by microorganisms like Rhodococcus sp., which can resolve racemic sulfoxides into enantiopure forms. This highlights the potential of using biological systems for the efficient production of enantiopure sulfoxides (Li, Yu, Pan, Zhang, Xu, & Lin, 2011).
Orientations Futures
Future research in the field of sulfoxides is likely to focus on developing more efficient and environmentally friendly methods for their synthesis. For example, the use of visible light in organic reactions has been shown to offer a clean and abundant advantage . Additionally, the development of new, efficient procedures for the reduction of sulfoxides into their corresponding sulfides is desirable .
Propriétés
IUPAC Name |
1-methoxy-2-[(R)-phenylsulfinyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIPSPJAHHQKW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-O-Anisyl phenyl sulfoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

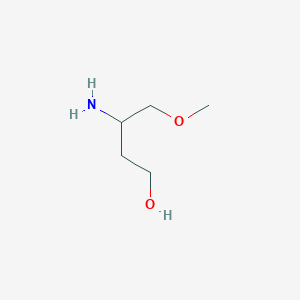


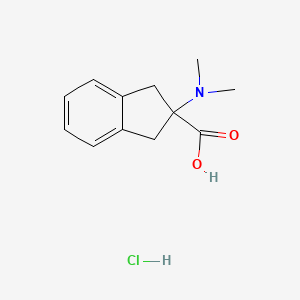
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)
